![molecular formula C19H18N4O4S B2665266 1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1428356-89-1](/img/structure/B2665266.png)
1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
Sulfonamide-based compounds, particularly those incorporating [1,4]oxazepine and pyrazole structures, have demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These inhibitors play a crucial role in managing conditions like glaucoma, epilepsy, and edema. The primary sulfonamide functionality facilitates [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group, highlighting its dual functionality in enzyme inhibition (A. Sapegin et al., 2018).
Antimicrobial Activities
N-sulfonamide 2-pyridone derivatives, combining inhibitory activities against both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, exhibited significant in vitro antimicrobial activity. This dual inhibition mechanism is critical for developing novel antimicrobial agents, especially against resistant bacterial strains (Rasha A. Azzam et al., 2020).
Antitumor Activities
Polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, showing superior carbonic anhydrase inhibitory activity. These findings suggest potential therapeutic applications in cancer treatment, with certain derivatives exhibiting high tumor selectivity and serving as lead molecules for further investigations (K. Kucukoglu et al., 2016).
COX-2 Inhibitors
The synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives led to the discovery of potent and selective inhibitors of cyclooxygenase-2 (COX-2), with celecoxib being a notable example currently in clinical trials for rheumatoid arthritis and osteoarthritis treatment. This research underscores the sulfonamide and pyrazole functionalities' importance in developing novel COX-2 inhibitors (T. Penning et al., 1997).
properties
IUPAC Name |
1,3,5-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11-18(12(2)23(3)21-11)28(25,26)22-13-8-9-16-14(10-13)19(24)20-15-6-4-5-7-17(15)27-16/h4-10,22H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBWIEKMRFDERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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